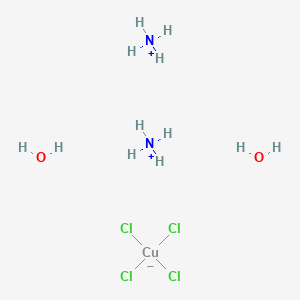

Ammonium tetrachlorocuprate(II) dihydrate

Description

The exact mass of the compound Ammonium tetrachlorocuprate(II) dihydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ammonium tetrachlorocuprate(II) dihydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ammonium tetrachlorocuprate(II) dihydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

diazanium;tetrachlorocopper(2-);dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4ClH.Cu.2H3N.2H2O/h4*1H;;2*1H3;2*1H2/q;;;;+2;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLMDTWKBBWCWNN-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].O.O.Cl[Cu-2](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl4CuH12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10060-13-6 | |

| Record name | Ammonium tetrachlorocuprate(II) dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Ammonium Tetrachlorocuprate(II) Dihydrate: A Comprehensive Technical Guide

This guide provides an in-depth exploration of the synthesis, characterization, and theoretical underpinnings of ammonium tetrachlorocuprate(II) dihydrate, ((NH₄)₂[CuCl₄]·2H₂O). Designed for researchers, chemists, and professionals in materials science, this document elucidates the causal factors behind the experimental protocol, ensuring a reproducible and well-understood synthesis.

Introduction: The Significance of a Coordination Complex

Ammonium tetrachlorocuprate(II) dihydrate is a fascinating coordination compound that serves as an excellent case study in transition metal chemistry. Its synthesis is a staple in inorganic chemistry laboratories for demonstrating principles of complex ion formation, ligand exchange, and crystallography. Beyond its pedagogical value, this compound and its analogs are investigated for their interesting magnetic and thermochromic properties.[1][2] The tetrachlorocuprate(II) anion, [CuCl₄]²⁻, can exhibit a change in coordination geometry from a distorted square-planar to a distorted tetrahedral structure, resulting in a reversible color change from green to yellow upon heating.[1][3] This phenomenon, known as thermochromism, makes these materials intriguing for applications in sensors and smart materials.[1][4]

This guide will detail a reliable method for the synthesis of high-purity ammonium tetrachlorocuprate(II) dihydrate, delve into the coordination chemistry governing its formation, outline essential characterization techniques, and provide a thorough safety analysis.

Theoretical Framework: Understanding the Chemistry at Play

The synthesis of ammonium tetrachlorocuprate(II) dihydrate is a manifestation of fundamental principles in coordination chemistry, primarily Le Chatelier's principle and ligand field theory.

The Formation of the Tetrachlorocuprate(II) Anion

In an aqueous solution, the copper(II) ion exists as the hexaaquacopper(II) complex, [Cu(H₂O)₆]²⁺, which imparts a characteristic pale blue color to the solution. The introduction of a high concentration of chloride ions from ammonium chloride initiates a ligand exchange reaction, where the water ligands are displaced by chloride ligands:

[Cu(H₂O)₆]²⁺ (aq) + 4Cl⁻ (aq) ⇌ [CuCl₄]²⁻ (aq) + 6H₂O (l)

This equilibrium is driven to the right by the high concentration of chloride ions, in accordance with Le Chatelier's principle.[5] The resulting tetrachlorocuprate(II) ion is responsible for the green color of the concentrated solution.

The Role of Stoichiometry

The synthesis employs a 1:2 molar ratio of copper(II) chloride to ammonium chloride. This ensures a sufficient excess of chloride ions to drive the equilibrium towards the formation of the tetrachlorocuprate(II) complex and to provide the ammonium counter-ions necessary to crystallize the double salt, (NH₄)₂[CuCl₄]·2H₂O.

Crystallization and the Influence of Temperature

The solubility of ammonium tetrachlorocuprate(II) dihydrate in water is temperature-dependent. The initial heating of the solution facilitates the dissolution of the reactants and promotes the formation of the complex ion.[2] Subsequent cooling of the solution decreases the solubility of the salt, leading to the formation of supersaturation and, ultimately, crystallization.[2] Controlled, slow cooling is crucial for the growth of well-defined, high-purity crystals. The crystallization is typically carried out at temperatures between -5 and 30 °C.[2][6]

Experimental Protocol: A Step-by-Step Synthesis

This protocol outlines a reliable laboratory-scale synthesis of ammonium tetrachlorocuprate(II) dihydrate.

Reagents and Materials

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity |

| Copper(II) Chloride Dihydrate | CuCl₂·2H₂O | 170.48 | 10.0 g |

| Ammonium Chloride | NH₄Cl | 53.49 | 6.3 g |

| Deionized Water | H₂O | 18.02 | ~30 mL |

| Ethanol (optional, for washing) | C₂H₅OH | 46.07 | ~20 mL |

| Acetone (optional, for washing) | C₃H₆O | 58.08 | ~20 mL |

Equipment

-

100 mL Beaker

-

Glass Stirring Rod

-

Hot Plate

-

Watch Glass

-

Buchner Funnel and Flask

-

Filter Paper

-

Spatula

-

Weighing Balance

Synthesis Workflow Diagram

Caption: Experimental workflow for the synthesis of ammonium tetrachlorocuprate(II) dihydrate.

Detailed Procedure

-

Dissolution of Reactants: In a 100 mL beaker, combine 10.0 g of copper(II) chloride dihydrate and 6.3 g of ammonium chloride. Add approximately 30 mL of deionized water and stir with a glass rod.

-

Heating: Gently heat the mixture on a hot plate while stirring continuously until all the solids have dissolved. The solution should be a clear, deep green. Avoid boiling the solution.

-

Crystallization: Remove the beaker from the heat and cover it with a watch glass. Allow the solution to cool slowly to room temperature. Blue-green crystals should start to form. To maximize the yield, place the beaker in an ice bath for about 30 minutes to an hour to induce further crystallization.

-

Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing and Drying: Wash the crystals with a small amount of ice-cold ethanol or acetone to remove any soluble impurities.[6] This step should be performed quickly as the product is slightly soluble in ethanol.[1] Allow the crystals to air dry on the filter paper or on a watch glass. Do not oven dry at high temperatures, as the compound will lose its water of crystallization above 110 °C.[7][8]

Characterization: Verifying the Product

To confirm the successful synthesis of ammonium tetrachlorocuprate(II) dihydrate, several characterization techniques can be employed.

Visual Inspection

The product should consist of blue to bluish-green tetragonal, rhombododecahedral crystals.[7]

Melting Point Determination

The compound decomposes upon heating, losing its water of crystallization around 110-120 °C.[7][8]

Spectroscopic Analysis

-

Infrared (IR) Spectroscopy: An IR spectrum will show characteristic peaks for the ammonium ion (N-H stretching and bending vibrations) and the water of hydration (O-H stretching).

-

UV-Visible Spectroscopy: An aqueous solution of the complex will exhibit absorption bands characteristic of the [CuCl₄]²⁻ ion, which differ from those of the [Cu(H₂O)₆]²⁺ ion.

X-ray Diffraction (XRD)

Powder XRD is a definitive method to confirm the crystal structure of the synthesized compound. The resulting diffraction pattern can be compared with known patterns for ammonium tetrachlorocuprate(II) dihydrate.

Thermal Analysis

-

Thermogravimetric Analysis (TGA): TGA can be used to determine the temperature at which the water of crystallization is lost, which should correspond to a specific weight loss.

-

Differential Scanning Calorimetry (DSC): DSC can be used to study the thermochromic phase transition and determine the transition temperature.[2]

Safety and Handling

Ammonium tetrachlorocuprate(II) dihydrate and its precursors require careful handling.

-

Personal Protective Equipment (PPE): Always wear safety goggles, gloves, and a lab coat.

-

Handling Precautions: Avoid inhalation of dust and contact with skin and eyes.[9][10] Work in a well-ventilated area.[11]

-

Toxicity: The compound is harmful if swallowed and causes skin and eye irritation.[2][7]

-

Disposal: Dispose of all chemical waste in accordance with local regulations.

Conclusion

The synthesis of ammonium tetrachlorocuprate(II) dihydrate is a robust and informative experiment that provides a practical understanding of coordination chemistry principles. By carefully controlling the stoichiometry, temperature, and crystallization process, high-purity crystals can be reliably obtained. The fascinating thermochromic properties of this and related compounds continue to make them a subject of interest in materials science research.

References

-

Winter, A., Zabel, A., & Strauch, P. (2012). Tetrachloridocuprates(II)—Synthesis and Electron Paramagnetic Resonance (EPR) Spectroscopy. International journal of molecular sciences, 13(10), 12882–12901. [Link]

- Goryaev, N. K., & Levin, A. I. (2005). Method for production of ammonium tetrachlorocuprate(ii) dihydrate.

-

American Elements. (n.d.). Ammonium Tetrachlorocuprate(II) Dihydrate. Retrieved from [Link]

-

ChemSupply Australia. (2009). Product Name: AMMONIUM COPPER(II) CHLORIDE Dihydrate LR. Retrieved from [Link]

-

Willett, R. D., & Extine, M. W. (1981). Thermochromism and Structure of Piperazinium Tetrachlorocuprate(II) Complexes. Inorganic Chemistry, 20(9), 2709–2714. [Link]

-

Sciencemadness. (2022). Tetrachlorocuprate. Retrieved from [Link]

-

LibreTexts. (2023). 6.17.2: Ligand Exchange Reactions (Introduction). Retrieved from [Link]

-

PubChem. (n.d.). Ammonium tetrachlorocuprate(II) dihydrate. Retrieved from [Link]

-

PubChem. (n.d.). Tetrachlorocuprate(2-). Retrieved from [Link]

-

Choi, S., & Larrabee, J. A. (1989). Thermochromic tetrachlorocuprate(II): An advanced integrated laboratory experiment. Journal of Chemical Education, 66(9), 774. [Link]

-

savvy-chemist. (2017). Transition metals: Complex ions and colour. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016). Are complex ions thermochromic?. Retrieved from [Link]

-

Nurdrage. (2015, December 30). Preparation and crystallization of Ammonium Chloride. YouTube. [Link]

Sources

- 1. Tetrachloridocuprates(II)—Synthesis and Electron Paramagnetic Resonance (EPR) Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ammonium tetrachlorocuprate(II) dihydrate | 10060-13-6 | Benchchem [benchchem.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. RU2247073C2 - Method for production of ammonium tetrachlorocuprate(ii) dihydrate - Google Patents [patents.google.com]

- 7. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 8. Ammonium tetrachlorocuprate(II) dihydrate | 11084-87-0 | Benchchem [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. m.youtube.com [m.youtube.com]

Introduction: Unveiling a Versatile Coordination Complex

An In-Depth Technical Guide to Ammonium Tetrachlorocuprate(II) Dihydrate

Ammonium tetrachlorocuprate(II) dihydrate, with the chemical formula (NH₄)₂[CuCl₄]·2H₂O, is a fascinating coordination compound that serves as a cornerstone in the study of transition metal chemistry.[1] This substance is composed of a central copper(II) ion complexed with four chloride ligands, forming the distinct tetrachlorocuprate(II) anion, which is charge-balanced by two ammonium cations and stabilized by two water molecules of hydration.[1] Its vibrant blue to bluish-green crystalline structure and intriguing physicochemical properties make it a subject of significant interest in both academic research and practical applications.[2]

This guide offers a comprehensive exploration of ammonium tetrachlorocuprate(II) dihydrate, intended for researchers, chemists, and professionals in materials science. We will delve into its synthesis, elucidate its structural and spectroscopic characteristics, detail its physical and thermal behaviors, and outline its established and potential applications, grounding all claims in authoritative data.

Synthesis and Crystallization: A Methodical Approach

The preparation of ammonium tetrachlorocuprate(II) dihydrate is a classic example of complex salt crystallization from an aqueous solution. The underlying principle involves the reaction of stoichiometric amounts of copper(II) chloride and ammonium chloride, from which the less soluble complex salt precipitates upon concentration or cooling. It is known that from aqueous solutions containing copper(II) chloride and ammonium chloride, ammonium tetrachlorocuprate(II) dihydrate crystallizes.[3]

The choice of a 2:1 molar ratio between ammonium chloride and copper(II) chloride is critical as it directly reflects the stoichiometry of the target compound, (NH₄)₂[CuCl₄]·2H₂O. The solubility of the complex salt in water is significantly temperature-dependent, increasing as the temperature rises.[3] Consequently, crystallization is best performed at lower temperatures (between -5 and 30°C) to maximize the product yield.[3] Slow evaporation of the solvent is a key procedural step; it allows for the formation of large, well-defined crystals by ensuring the process occurs near equilibrium, preventing the rapid precipitation of microcrystalline powder.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol details a reliable method for synthesizing high-purity crystals of (NH₄)₂[CuCl₄]·2H₂O.

-

Reagent Preparation : Dissolve 2 moles of ammonium chloride (NH₄Cl) and 1 mole of copper(II) chloride dihydrate (CuCl₂·2H₂O) in a minimal amount of deionized water with gentle heating to ensure complete dissolution.

-

Crystallization : Cover the resulting solution with a perforated film (e.g., Parafilm) to allow for slow evaporation of the solvent at room temperature. Place the beaker in a location free from vibrations.

-

Crystal Growth : Blue-green crystals will begin to form over a period of several days. The slow rate of evaporation is crucial for obtaining single crystals of good quality.

-

Isolation : Once a satisfactory yield of crystals has been obtained, isolate them from the mother liquor via vacuum filtration.[3]

-

Washing : To remove any residual soluble impurities from the crystal surfaces, wash the precipitate on the filter with a small amount of a suitable solvent like ethanol or acetone, in which the complex is only slightly soluble.[3]

-

Drying : Dry the isolated crystals in the air at room temperature until a constant mass is achieved.[3] Store the final product in a tightly sealed container to prevent dehydration or deliquescence.[1]

Caption: Workflow for the synthesis of (NH₄)₂[CuCl₄]·2H₂O.

Structural & Spectroscopic Properties

The properties of ammonium tetrachlorocuprate(II) dihydrate are intrinsically linked to its molecular and crystal structure.

Crystal Structure

X-ray diffraction studies have revealed that (NH₄)₂[CuCl₄]·2H₂O possesses a tetragonal crystal structure.[2][4] The fundamental building block is the [CuCl₄]²⁻ anion, where the copper(II) center is coordinated by four chloride ligands. While a simple tetrahedral geometry might be expected, the d⁹ electronic configuration of Cu(II) often leads to distortions due to the Jahn-Teller effect, resulting in a flattened or elongated tetrahedral geometry. The crystal lattice is further defined by the placement of the ammonium (NH₄⁺) cations and the two water molecules, which are involved in a network of hydrogen bonds that stabilize the overall structure.

Caption: Coordination of the tetrachlorocuprate(II) anion.

Spectroscopic Characterization

Due to the presence of the paramagnetic Cu(II) ion, Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for probing the electronic structure and local environment of the copper center.[5] The technique provides information on the g-tensor values, which are characteristic of the symmetry of the complex.[5] While hyperfine splitting from the copper nucleus can sometimes be unresolved due to exchange broadening between adjacent paramagnetic centers, the use of sterically demanding cations in related tetrachlorocuprate complexes can help isolate these centers for more detailed analysis.[5]

| Property | Value | Source |

| Crystal System | Tetragonal | [2][4] |

| Unit Cell, a | 7.58 Å | [4] |

| Unit Cell, c | 7.95 Å | [4] |

| Z (formula units/cell) | 2 | [4] |

Physicochemical Properties

A thorough understanding of the physical and chemical properties is essential for the handling, application, and further development of materials based on this complex.

General Properties

Ammonium tetrachlorocuprate(II) dihydrate presents as blue to bluish-green tetragonal crystals.[2] It is a non-combustible material.[2] The compound is readily soluble in water, with its solubility increasing significantly with temperature.[3] It is also soluble in alcohol and liquid ammonia but only slightly soluble in ethanol and acetone, and poorly soluble in nonpolar organic solvents like benzene and carbon tetrachloride.[1][2][3]

Thermal Behavior

Thermal analysis provides critical insights into the stability and decomposition pathway of the compound. Upon heating, ammonium tetrachlorocuprate(II) dihydrate first undergoes dehydration. It loses its two water molecules of hydration between 110-120 °C to form the anhydrous salt, (NH₄)₂[CuCl₄].[2] Further heating leads to the decomposition of the anhydrous complex, which can produce hazardous gases such as hydrogen chloride, nitrogen oxides, and ammonia.[2] This multi-stage decomposition is a key consideration for its use in applications involving elevated temperatures, such as in pyrotechnics.

| Property | Value | Source |

| Appearance | Blue to bluish-green crystalline solid | [2][6] |

| Molecular Weight | 277.46 g/mol | [2][7] |

| Density | Approx. 1.993 - 2.12 g/cm³ | [1][6] |

| Solubility in Water | 338 g/L | [2] |

| Dehydration Temp. | 110 - 120 °C | [2][6] |

| Decomposition | Decomposes upon further heating | [1] |

Applications and Scientific Relevance

The unique properties of ammonium tetrachlorocuprate(II) dihydrate make it a valuable compound in several scientific and industrial domains.

-

Inorganic Synthesis : It is a common starting material and precursor for the synthesis of other copper-based coordination compounds and materials.[1][3]

-

Laboratory Reagent : In laboratory settings, it serves as an excellent example to demonstrate principles of complex ion formation, ligand exchange reactions, and crystallography.[1][2]

-

Materials Science : The compound is investigated for its interesting structural and magnetic properties in the solid state.[1] Related tetrachlorocuprate complexes are studied as potential high-temperature ionic liquids and catalysts.[5]

-

Industrial Uses : It has been utilized as a fungicide, a copper microfertilizer in agriculture, and for antibacterial water treatment.[3] Other applications include its use in pyrotechnics and as an etching agent for printed circuit boards.[2][3]

Safety and Handling

As with any chemical reagent, proper safety protocols must be observed when handling ammonium tetrachlorocuprate(II) dihydrate.

-

Hazard Classification : The compound is classified as harmful if swallowed and causes serious skin and eye irritation.[1][7] It may also cause respiratory irritation.[7] It is considered very toxic to aquatic life with long-lasting effects.[1]

-

Handling : Wear appropriate personal protective equipment (PPE), including gloves and eye protection.[1] Avoid generating dust and ensure work is conducted in a well-ventilated area.[2] Do not eat, drink, or smoke when using this product.[1]

-

Storage : Store in a cool, dry, and well-ventilated place in a tightly sealed container.[1] It should be kept away from incompatible materials such as strong oxidizing agents and metal powders.[2]

References

- Method for production of ammonium tetrachlorocuprate(ii) dihydrate.

-

Tetrachloridocuprates(II)—Synthesis and Electron Paramagnetic Resonance (EPR) Spectroscopy. National Institutes of Health (NIH). [Link]

-

AMMONIUM COPPER(II) CHLORIDE Dihydrate LR - Product Information. ChemSupply Australia. [Link]

-

Ammonium tetrachlorocuprate(II) dihydrate - Product Information. SYNTHETIKA. [Link]

-

Ammonium tetrachlorocuprate(II) dihydrate - Compound Summary. PubChem, National Center for Biotechnology Information. [Link]

-

Ammonium Tetrachlorocuprate(II) Dihydrate - Product Information. AMERICAN ELEMENTS. [Link]

-

Transport Properties of (NH4)2 CuCl4.2H2O Low Dimensional Single Crystals. ResearchGate. [Link]

Sources

- 1. Ammonium tetrachlorocuprate(II) dihydrate - SYNTHETIKA [synthetikaeu.com]

- 2. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 3. RU2247073C2 - Method for production of ammonium tetrachlorocuprate(ii) dihydrate - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Tetrachloridocuprates(II)—Synthesis and Electron Paramagnetic Resonance (EPR) Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. americanelements.com [americanelements.com]

- 7. Ammonium tetrachlorocuprate(II) dihydrate | Cl4CuH12N2O2 | CID 16210985 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical and Physical Properties of Diammonium Tetrachlorocuprate(II) Dihydrate ((NH₄)₂[CuCl₄]·2H₂O)

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Senior Application Scientist's Perspective

Diammonium tetrachlorocuprate(II) dihydrate, with the chemical formula (NH₄)₂[CuCl₄]·2H₂O, is a fascinating coordination compound that, while not a pharmaceutical agent itself, offers a rich landscape for fundamental research in inorganic chemistry, materials science, and crystallography. Its study provides valuable insights into coordination geometries, Jahn-Teller distortions, hydrogen bonding networks, and magnetic interactions. Understanding the synthesis and characterizing the physicochemical properties of such model compounds are crucial skills for any researcher in the chemical and pharmaceutical sciences. This guide is structured to provide not just a compilation of data, but a cohesive understanding of the experimental methodologies and the scientific principles that underpin the characterization of this vibrant blue-green crystalline solid.

Synthesis and Crystal Growth: From Solution to Solid State

The synthesis of high-quality single crystals of (NH₄)₂[CuCl₄]·2H₂O is readily achievable in a laboratory setting via the slow evaporation of an aqueous solution. This method's success hinges on the principle of gradually increasing the solute concentration to the point of supersaturation, allowing for the ordered arrangement of ions into a crystalline lattice.

Experimental Protocol: A Reproducible Method

A reliable method for the synthesis involves the following steps:

-

Stoichiometric Dissolution: Dissolve equimolar amounts of copper(II) chloride dihydrate (CuCl₂·2H₂O) and ammonium chloride (NH₄Cl) in deionized water at room temperature. A gentle warming and stirring can aid in complete dissolution.

-

pH Adjustment: While not always strictly necessary for crystal formation, adjusting the pH of the solution to a range of 0.0 to 5.0 can optimize crystallization, as suggested by patent literature[1]. This can be achieved by the dropwise addition of dilute hydrochloric acid. The acidic environment helps to prevent the formation of copper hydroxide precipitates.

-

Slow Evaporation: Cover the resulting solution with a perforated film (e.g., Parafilm with a few pinholes) to allow for slow evaporation of the solvent. This is a critical step, as rapid evaporation leads to the formation of polycrystalline powder rather than well-defined single crystals.

-

Crystal Harvesting and Drying: After several days to weeks, vibrant blue-green tetragonal crystals will form[2]. The crystals can be harvested by filtration and should be washed with a small amount of a suitable non-aqueous solvent like ethanol or acetone to remove any surface impurities from the mother liquor. The crystals can then be dried in a desiccator.

Crystallographic Properties: A Study in Tetragonal Symmetry

The solid-state structure of (NH₄)₂[CuCl₄]·2H₂O is characterized by a well-defined crystalline lattice. X-ray diffraction studies have revealed that this compound crystallizes in the tetragonal system.

Crystal System and Lattice Parameters

The crystal structure of (NH₄)₂[CuCl₄]·2H₂O belongs to the tetragonal crystal system. The lattice parameters have been reported as:

| Lattice Parameter | Value (Å) |

| a | 7.58 |

| b | 7.58 |

| c | 7.95 |

| α | 90° |

| β | 90° |

| γ | 90° |

Data sourced from M. R. M. et al. (2005).

The tetragonal system is characterized by three axes at right angles, two of which are equal in length (a = b ≠ c). While the specific space group for (NH₄)₂[CuCl₄]·2H₂O is not definitively available in the searched literature, the tetragonal system encompasses several possible space groups. Further single-crystal X-ray diffraction studies would be necessary to unequivocally determine the space group and the precise atomic coordinates.

The [CuCl₄(H₂O)₂]²⁻ Chromophore: A Jahn-Teller Distorted Octahedron

The vibrant color and interesting structural features of this compound arise from the coordination environment of the copper(II) ion. The central Cu²⁺ ion is coordinated by four chloride ions and two water molecules, forming a [CuCl₄(H₂O)₂]²⁻ complex. Due to the d⁹ electronic configuration of Cu²⁺, this complex is subject to the Jahn-Teller effect, which leads to a distortion from a perfect octahedral geometry. This distortion typically results in an elongated tetragonal octahedron, with two trans-ligands (in this case, likely the water molecules) at a greater distance from the copper center than the other four ligands (the chloride ions in the equatorial plane). This structural feature is a cornerstone for understanding the spectroscopic and magnetic properties of the compound.

Spectroscopic Characterization: Probing the Molecular Fingerprint

Spectroscopic techniques are indispensable for elucidating the structural and electronic properties of (NH₄)₂[CuCl₄]·2H₂O.

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy provides insights into the bonding and functional groups present in the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum of (NH₄)₂[CuCl₄]·2H₂O is expected to show characteristic absorption bands for the ammonium ion (NH₄⁺), the coordinated water molecules (H₂O), and the copper-chloride (Cu-Cl) bonds.

-

NH₄⁺ Vibrations: Look for strong N-H stretching vibrations in the region of 3000-3300 cm⁻¹ and N-H bending vibrations around 1400-1450 cm⁻¹.

-

H₂O Vibrations: The presence of coordinated water will give rise to broad O-H stretching bands in the 3200-3500 cm⁻¹ region and H-O-H bending vibrations around 1600-1630 cm⁻¹.

-

Cu-Cl Vibrations: The Cu-Cl stretching modes are expected to appear in the far-infrared region, typically below 400 cm⁻¹.

-

-

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric stretching vibrations of the [CuCl₄]²⁻ moiety are particularly Raman active. For a distorted tetrahedral or square planar [CuCl₄]²⁻ ion, several Raman-active modes are expected in the low-frequency region, corresponding to Cu-Cl stretching and bending vibrations.

Electronic Spectroscopy: UV-Visible Absorption

The blue-green color of (NH₄)₂[CuCl₄]·2H₂O is a direct consequence of the absorption of light in the visible region of the electromagnetic spectrum. This absorption is due to d-d electronic transitions within the copper(II) ion, which are made partially allowed by the distorted octahedral geometry.

The UV-Visible spectrum of a solution of (NH₄)₂[CuCl₄]·2H₂O is expected to show a broad absorption band in the red region of the visible spectrum, which is characteristic of many copper(II) complexes. In acetonitrile, related tetrachlorocuprate(II) complexes exhibit characteristic absorptions at approximately 256 nm, 311 nm, and 462 nm[3].

Thermal Analysis: Stability and Decomposition Profile

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to investigate the thermal stability and decomposition pathway of (NH₄)₂[CuCl₄]·2H₂O.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. For (NH₄)₂[CuCl₄]·2H₂O, the TGA curve is expected to show distinct mass loss steps corresponding to the loss of water and the subsequent decomposition of the anhydrous salt.

-

Dehydration: The first mass loss step, occurring around 110-120 °C, corresponds to the loss of the two water molecules of hydration. The theoretical mass loss for this step is approximately 13.0%.

-

Decomposition: At higher temperatures, the anhydrous salt, (NH₄)₂[CuCl₄], will decompose, likely through the loss of ammonia (NH₃) and hydrogen chloride (HCl), ultimately leaving a residue of copper oxide.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The DSC thermogram can reveal endothermic and exothermic transitions.

-

Endothermic Transitions: The dehydration process is an endothermic event and will be observed as a peak in the DSC curve.

-

Phase Transition: A ferroelastoelectric phase transition has been reported for this compound at a temperature of 200.5 K (-72.65 °C). This transition is a subtle change in the crystal structure and would be observable in low-temperature DSC experiments.

Magnetic Properties: A Look into Electron Spin Interactions

The presence of the paramagnetic Cu²⁺ ion (d⁹, one unpaired electron) imparts interesting magnetic properties to (NH₄)₂[CuCl₄]·2H₂O.

Magnetic Susceptibility

Magnetic susceptibility measurements as a function of temperature can reveal the nature of the magnetic interactions between the copper centers. Studies on this compound have shown that it undergoes a transition to a ferromagnetic state at a very low critical temperature (Tc) of 0.70 K. Above this temperature, the compound behaves as a paramagnet. The ferromagnetic ordering at such a low temperature indicates that the magnetic exchange interactions between the copper ions, mediated by the chloride ligands, are weak.

Summary of Physicochemical Properties

| Property | Value |

| Chemical Formula | (NH₄)₂[CuCl₄]·2H₂O |

| Molecular Weight | 277.47 g/mol |

| Appearance | Blue-green crystalline solid[4][5] |

| Crystal System | Tetragonal |

| Lattice Parameters | a = b = 7.58 Å, c = 7.95 Å, α=β=γ=90° |

| Melting Point | Decomposes (loses water at ~110-120 °C) |

| Solubility | Soluble in water |

| Magnetic Properties | Ferromagnetic below Tc = 0.70 K |

Conclusion and Future Directions

This guide has provided a comprehensive overview of the chemical and physical properties of diammonium tetrachlorocuprate(II) dihydrate, grounded in established experimental techniques. While much is known, particularly regarding its synthesis, thermal behavior, and basic structural and magnetic properties, there remain opportunities for further detailed characterization. A high-resolution single-crystal X-ray diffraction study to definitively determine the space group and atomic positions would be a valuable contribution to the field of inorganic crystallography. Furthermore, detailed spectroscopic analysis with definitive vibrational mode assignments would provide a more complete picture of the bonding and structure of this intriguing coordination compound. The study of such model systems continues to be a vital exercise for advancing our fundamental understanding of coordination chemistry and materials science.

References

-

Figgis, B. N., et al. "Bonding effects and the crystal structures of (NH4)22 and its H2 18O substituted form at 9.5 K." Acta Crystallographica Section B: Structural Science 56.3 (2000): 438-443. [Link]

-

Geisheimer, A., et al. "Tetrachloridocuprates(II)—Synthesis and Electron Paramagnetic Resonance (EPR) Spectroscopy." International journal of molecular sciences 13.2 (2012): 1612-1626. [Link]

- M. R. M., et al. "Synthesis and characterization of (NH4)2CuBr2Cl2· 2H2O crystals.

-

ChemSupply. "AMMONIUM COPPER(II) CHLORIDE Dihydrate LR." ChemSupply. [Link]

- Lim, A. R., and S. H. Kim. "Structural changes, thermodynamic properties, 1 H magic angle spinning NMR, and 14 N NMR of (NH 4) 2 CuCl 4· 2H 2 O." RSC advances 8.16 (2018): 8847-8854.

- Miedema, A. R., et al. "Determination of exchange interactions in Cu (NH4) 2Cl4. 2H2O and CuK2Cl4. 2H2O." Physica 27.10 (1961): 989-1008.

-

PubChem. "Ammonium tetrachlorocuprate(II) dihydrate." National Center for Biotechnology Information. [Link]

- RU2247073C2, "Method for production of ammonium tetrachlorocuprate(ii)

-

Zolfaghari, P., et al. "The electronic structure of organic-inorganic hybrid compounds: (NH4) 2CuCl4, (CH3NH3) 2CuCl4 and (C2H5NH3) 2CuCl4." Journal of Physics: Condensed Matter 25.29 (2013): 295502. [Link]

Sources

The Foundation: Copper(II) Chloride as a Coordination Precursor

An In-Depth Technical Guide to the Coordination Chemistry of Copper(II) Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the coordination chemistry of copper(II) chloride (CuCl₂), a versatile and widely utilized precursor in modern chemistry. The document delves into the fundamental principles governing its reactivity, including the electronic structure of the Cu(II) ion, the profound influence of the Jahn-Teller effect, and its behavior as a Lewis acid. We examine the rich structural diversity of its coordination complexes, spanning common geometries such as distorted octahedral, square pyramidal, and tetrahedral. Detailed protocols for the synthesis and characterization of representative complexes are presented, emphasizing a self-validating workflow from initial reaction to definitive structural elucidation by techniques like UV-Visible, EPR spectroscopy, and X-ray crystallography. Furthermore, this guide synthesizes field-proven insights into the catalytic applications of CuCl₂ complexes in pivotal industrial and laboratory-scale organic reactions and discusses their emerging roles in the design of novel therapeutic agents. The content is structured to provide both foundational knowledge and advanced, actionable insights for professionals in chemical research and drug development.

Copper(II) chloride, or cupric chloride, is an inorganic compound with the formula CuCl₂. It exists in two common forms: the anhydrous form, a yellowish-brown powder, and the dihydrate form (CuCl₂·2H₂O), a blue-green crystalline solid.[1][2] Its significance in coordination chemistry stems from the electronic properties of the copper(II) ion and its ability to readily engage with a vast array of ligands.

Physicochemical Properties

The distinct properties of the anhydrous and dihydrate forms of copper(II) chloride dictate their handling and application in synthesis. The dihydrate is the more common starting material in laboratory settings due to its stability in air.

| Property | Anhydrous CuCl₂ | Dihydrate CuCl₂·2H₂O |

| Molar Mass | 134.45 g/mol | 170.48 g/mol |

| Appearance | Yellowish-brown solid | Blue-green crystalline solid |

| Crystal Structure | Distorted Cadmium Iodide (CdI₂) | Orthorhombic |

| Coordination Geometry | Distorted Octahedral | Highly Distorted Octahedral |

| Solubility in Water (25°C) | 75.7 g / 100 mL | 75.7 g / 100 mL (dissociates) |

| Thermal Behavior | Decomposes at ~993 °C | Dehydrates at ~100 °C |

| Data sourced from multiple references.[1][3] |

In aqueous solution, the chemistry becomes more complex. The dissolution of CuCl₂ leads to the formation of a range of copper(II) complexes depending on concentration and the presence of additional chloride ions.[1] In dilute solutions, the blue hexaaquacopper(II) ion, [Cu(H₂O)₆]²⁺, predominates.[3][4] As the concentration of chloride ions increases, a sequential substitution of water ligands occurs, yielding various chloro-aqua species and ultimately the yellow tetrachlorocuprate(II) ion, [CuCl₄]²⁻.[1][3] The resulting green color of many concentrated CuCl₂ solutions is a composite of these blue and yellow species.[2][3]

The Electronic Structure of Cu(II) and the Jahn-Teller Effect

The copper(II) ion possesses a d⁹ electronic configuration. In an idealized octahedral ligand field, this configuration (t₂g⁶e_g³) results in an uneven distribution of electrons in the higher-energy e_g orbitals. This electronic degeneracy is inherently unstable and is lifted by a geometric distortion, a phenomenon known as the Jahn-Teller effect.[1] This effect is the primary reason why regular octahedral geometry is rarely observed for Cu(II) complexes. Instead, they typically exhibit a distorted octahedral geometry, often an elongation along one axis, which stabilizes the system by lowering its overall energy.[1][3] This inherent predisposition for distortion is a cornerstone of copper(II)'s diverse structural chemistry.

Lewis Acidity and Ligand Exchange

As a d⁹ metal ion, Cu(II) is an effective Lewis acid, readily accepting electron pairs from a wide variety of Lewis basic ligands.[4] This property is fundamental to the formation of its coordination complexes. It reacts with numerous N-donor ligands (e.g., ammonia, pyridine), O-donor ligands (e.g., water, triphenylphosphine oxide), and halides.[1][4] The reactions are typically facile ligand exchange processes where the weakly bound water molecules of the [Cu(H₂O)₆]²⁺ complex are displaced by stronger or more concentrated ligands.

Coordination Geometries and Structural Diversity

The interplay between the Jahn-Teller effect, the nature of the coordinating ligands (their size, charge, and bonding characteristics), and the counter-ions leads to a remarkable diversity of coordination numbers and geometries for Cu(II) chloride complexes.

Common Coordination Numbers and Geometries

-

Six-Coordinate (Distorted Octahedral): This is a very common geometry, directly resulting from the Jahn-Teller distortion. The solid-state structure of CuCl₂·2H₂O is a prime example, where the copper center is surrounded by two water ligands and four asymmetrically bridging chloride ligands.[1]

-

Five-Coordinate (Square Pyramidal or Trigonal Bipyramidal): Square pyramidal geometry is particularly prevalent, often observed with tetradentate ligands occupying the four basal positions and a chloride ion in the apical position.[5] The energy difference between square pyramidal and trigonal bipyramidal is often small, allowing for facile interconversion or distortion between the two.

-

Four-Coordinate (Square Planar or Tetrahedral): While the Jahn-Teller effect favors square planar geometry, significant steric hindrance from bulky ligands can force a tetrahedral arrangement. The complex [CuCl₄]²⁻ can adopt geometries ranging from square planar to tetrahedral depending on the counter-ion in the crystal lattice.[1]

Formation of Bridged and Polynuclear Complexes

Chloride ions are excellent bridging ligands. This property facilitates the formation of dimeric and polymeric structures. In many complexes, two copper centers are linked by two bridging chloride ions, forming a Cu₂(μ-Cl)₂ core.[6] This bridging can lead to interesting magnetic and electronic properties due to the proximity of the metal centers.

Caption: Dimeric structure with a Cu₂(μ-Cl)₂ core.

Synthesis of Copper(II) Chloride Coordination Complexes

The synthesis of coordination complexes from CuCl₂ is generally straightforward, making it an attractive starting material for both academic research and industrial applications.

General Considerations

-

Solvent: The choice of solvent is critical. Alcohols like methanol or ethanol are common, as CuCl₂ is soluble in them, and they can be easily removed.[1][6] For some reactions, water or acetonitrile may be used.

-

Stoichiometry: The molar ratio of ligand to CuCl₂ is a key determinant of the final product. A 2:1 ratio of a monodentate ligand like pyridine often yields a [CuCl₂(L)₂] complex.[1]

-

Reaction Conditions: Most reactions proceed rapidly at room temperature. In some cases, gentle heating or refluxing may be employed to ensure complete reaction or to overcome the kinetic barriers of ligand substitution.[7]

Experimental Protocol: Synthesis of Dichlorobis(pyridine)copper(II), [CuCl₂(py)₂]

This protocol describes a reliable method for synthesizing a classic, well-characterized Cu(II) complex. The causality behind the steps is explained to ensure a self-validating process.

Materials:

-

Copper(II) chloride dihydrate (CuCl₂·2H₂O)

-

Pyridine (py)

-

Absolute Ethanol

-

Diethyl Ether

Procedure:

-

Dissolution of Precursor: Dissolve 1.0 g of CuCl₂·2H₂O in 20 mL of absolute ethanol in a 50 mL Erlenmeyer flask with gentle warming and stirring. The resulting solution should be green.

-

Rationale: Ethanol is used as the solvent. Warming ensures complete dissolution of the copper salt.

-

-

Ligand Addition: In a separate beaker, dissolve 1.0 mL of pyridine in 5 mL of absolute ethanol. Add this pyridine solution dropwise to the stirring copper chloride solution.

-

Rationale: Dropwise addition prevents localized high concentrations of the ligand, promoting the formation of a homogeneous product. A color change from green to blue should be observed as the pyridine ligands coordinate to the copper center, displacing water and altering the ligand field.

-

-

Crystallization: Reduce the volume of the solution to approximately 10 mL by gentle heating on a hot plate in a fume hood. Allow the solution to cool slowly to room temperature, and then place it in an ice bath for 30 minutes to induce crystallization.

-

Rationale: Reducing the volume increases the concentration of the complex past its solubility limit. Slow cooling promotes the formation of larger, higher-quality crystals suitable for analysis.

-

-

Isolation and Washing: Collect the resulting blue crystals by vacuum filtration using a Büchner funnel. Wash the crystals twice with a small amount of cold diethyl ether.

-

Rationale: Vacuum filtration is an efficient method for separating the solid product from the mother liquor. Diethyl ether is used as a wash solvent because the product is insoluble in it, while any unreacted starting materials or soluble impurities are washed away. It is also highly volatile, which aids in drying the product.

-

-

Drying and Verification: Dry the crystals in a desiccator over silica gel. Record the final yield. The product can be verified by melting point determination and spectroscopic analysis (e.g., IR to confirm the coordination of pyridine).

Spectroscopic and Structural Characterization

A multi-technique approach is essential for the unambiguous characterization of newly synthesized Cu(II) chloride complexes.

UV-Visible Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within the complex. For Cu(II) complexes, the key feature is a broad, weak absorption band in the visible region (typically 600-900 nm), which corresponds to d-d transitions.[7] The position (λ_max) and intensity of this band are sensitive to the coordination geometry and the nature of the ligands, providing valuable initial structural information.

| Geometry | Typical λ_max Range (nm) |

| Distorted Octahedral | 600 - 750 |

| Square Pyramidal | 700 - 900 |

| Square Planar | 550 - 650 |

Electron Paramagnetic Resonance (EPR) Spectroscopy

As a paramagnetic d⁹ ion with one unpaired electron, Cu(II) is EPR-active. EPR is a powerful tool for probing the local environment of the copper ion.[7] The shape of the spectrum and the calculated g-values provide detailed information about the symmetry of the coordination sphere and the covalent character of the metal-ligand bonds. Historically, the first EPR measurements were conducted on CuCl₂·2H₂O.[1]

Vibrational Spectroscopy (IR/Raman)

Infrared (IR) and Raman spectroscopy are used to confirm the coordination of the ligand to the copper center. Shifts in the vibrational frequencies of the ligand upon coordination (e.g., C=N or C=O stretching frequencies) provide direct evidence of bonding. New bands in the far-IR region (typically below 600 cm⁻¹) can often be assigned to Cu-N, Cu-O, or Cu-Cl stretching vibrations.[7]

A Self-Validating Characterization Workflow

A logical and iterative workflow ensures the trustworthiness of the results. The synthesis of a new compound is not complete until its structure and purity have been rigorously confirmed.

Caption: A logical workflow for the synthesis and characterization of Cu(II) complexes.

Reactivity and Catalytic Applications

CuCl₂ and its coordination complexes are workhorse catalysts in organic chemistry and industrial processes.[2] Their reactivity often involves redox cycling between Cu(II) and Cu(I) states.

-

Wacker Process: In this industrial process for converting ethene to ethanal, CuCl₂ acts as a co-catalyst to re-oxidize palladium from Pd(0) back to its active Pd(II) state.[1]

-

Deacon Process: CuCl₂ catalyzes the oxidation of HCl to produce chlorine gas (Cl₂), a crucial bulk chemical.[1]

-

Organic Synthesis: It is used for the chlorination of aromatic hydrocarbons and the alpha-position of carbonyl compounds.[1] Cu(II) complexes are also highly effective catalysts for various oxidation reactions.[2][8]

Emerging Applications in Drug Development

The unique coordination chemistry of copper(II) has attracted significant interest in medicinal chemistry. Researchers are designing Cu(II) complexes with specific ligands to target biological systems.

-

Anticancer Agents: Certain Cu(II) complexes, particularly with N-donor ligands like terpyridine or piperazine, have demonstrated significant cytotoxicity against cancer cell lines.[5][6]

-

Artificial Nucleases: The ability of some Cu(II) complexes to bind to DNA and facilitate its cleavage through redox mechanisms is being explored for therapeutic applications.[5] The mechanism often involves the generation of reactive oxygen species close to the DNA backbone.

Conclusion

The coordination chemistry of copper(II) chloride is a rich and expansive field, driven by the fundamental electronic properties of the d⁹ metal center. The Jahn-Teller effect imparts a structural flexibility that allows for a vast array of coordination geometries, which can be tuned by the rational selection of ligands. This versatility has established CuCl₂ not only as a cornerstone of fundamental inorganic chemistry but also as a critical component in catalysis and a promising platform for the development of novel therapeutics. The continued exploration of its complexes, guided by robust synthetic and characterization methodologies, promises to unlock further applications in science and technology.

References

-

Title: Copper(II) chloride - Wikipedia Source: Wikipedia URL: [Link]

-

Title: What is the mechanism of Cupric chloride? Source: Patsnap Synapse URL: [Link]

-

Title: Copper(II) Complexes with 2,2′:6′,2″-Terpyridine Derivatives Displaying Dimeric Dichloro−μ–Bridged Crystal Structure: Biological Activities from 2D and 3D Tumor Spheroids to In Vivo Models Source: PubMed Central (PMC) URL: [Link]

-

Title: Copper(II) Complexes with Tetradentate Piperazine-Based Ligands: DNA Cleavage and Cytotoxicity Source: MDPI URL: [Link]

-

Title: Synthesis and characterization of the copper(II) complexes of new N2S2-donor macrocyclic ligands Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Copper(II) chloride Source: chemeurope.com URL: [Link]

-

Title: Cu(II) Complexes with Nitrogen-Oxygen Donor Ligands: Synthesis and Biological Activity Source: ResearchGate URL: [Link]

-

Title: Reactions of Copper(II) Chloride in Solution: Facile Formation of Tetranuclear Copper Clusters and Other Complexes That Are Relevant in Catalytic Redox Processes Source: ResearchGate URL: [Link]

-

Title: Preparation of copper(II) chloride Source: Erasmus+ Project 2021-1-SK01-KA220-VET-000027995 URL: [Link]

-

Title: Copper compounds - Wikipedia Source: Wikipedia URL: [Link]

Sources

- 1. Copper(II) chloride - Wikipedia [en.wikipedia.org]

- 2. sarchemlabs.com [sarchemlabs.com]

- 3. Copper(II)_chloride [chemeurope.com]

- 4. What is the mechanism of Cupric chloride? [synapse.patsnap.com]

- 5. Copper(II) Complexes with Tetradentate Piperazine-Based Ligands: DNA Cleavage and Cytotoxicity | MDPI [mdpi.com]

- 6. Copper(II) Complexes with 2,2′:6′,2″-Terpyridine Derivatives Displaying Dimeric Dichloro−μ–Bridged Crystal Structure: Biological Activities from 2D and 3D Tumor Spheroids to In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

A Legacy in Green and Yellow: The Historical Trajectory of Tetrachlorocuprate(II) Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Allure of a Versatile Anion

The tetrachlorocuprate(II) anion, [CuCl₄]²⁻, stands as a cornerstone in the edifice of coordination chemistry. Its deceptively simple formula belies a rich and fascinating history, marked by vibrant color changes, intricate structural variations, and a pivotal role in the development of sophisticated spectroscopic techniques. This guide delves into the historical context of tetrachlorocuprate(II) compounds, tracing their journey from early observations to their current status as model systems for understanding fundamental principles of structure, bonding, and reactivity in transition metal complexes. For researchers in materials science and drug development, a deep appreciation of this history provides not only context but also a foundation for innovation.

The Genesis of an Anion: Early Coordination Chemistry and the First Syntheses

While the exact first synthesis of a simple tetrachlorocuprate(II) salt is not definitively documented in a singular "eureka" moment, the formation of these complexes is an inherent consequence of the chemistry of copper(II) chloride in the presence of excess chloride ions. The observation of color changes in copper(II) chloride solutions upon addition of hydrochloric acid or other chloride salts was a common phenomenon in 19th-century laboratories. These early observations, however, predated a theoretical framework to understand the nature of the species responsible for the dramatic shift from the blue of the hexaaquacopper(II) ion, [Cu(H₂O)₆]²⁺, to the characteristic green and yellow hues of the chloro-complexes.

The intellectual groundwork for understanding these compounds was laid by Alfred Werner, the father of coordination chemistry, in the late 19th and early 20th centuries.[1][2] Werner's revolutionary postulates of primary (ionic) and secondary (coordination) valencies provided the conceptual tools to describe metal complexes as distinct chemical entities with well-defined geometries.[3][4][5] While much of Werner's Nobel Prize-winning work focused on cobalt-ammine complexes, his theories were universally applicable to transition metal chemistry, providing the basis for understanding how a central copper ion could coordinate four chloride ligands to form a discrete anionic complex.[2][3]

The early syntheses of tetrachlorocuprate(II) salts were likely serendipitous, arising from the crystallization of copper(II) chloride from concentrated hydrochloric acid or in the presence of alkali metal chlorides. The underlying principle, still employed today, is the mass action effect: a high concentration of chloride ions shifts the equilibrium from aquated copper(II) species towards the formation of chlorocuprate complexes.

Deciphering the Geometry: From Postulate to Proof

The determination of the precise arrangement of the four chloride ligands around the central copper(II) ion was a central question for decades. Early theories, influenced by the tetrahedral geometry of carbon, might have intuitively suggested a similar arrangement for a four-coordinate complex. However, the d⁹ electronic configuration of Cu(II) introduces complexities not present in simple organic molecules.

The journey to understanding the structure of the [CuCl₄]²⁻ anion is a story of evolving experimental techniques.

The Dawn of Spectroscopic Insight: UV-Visible Spectroscopy

The advent of commercial UV-Visible spectrophotometers in the 1940s provided the first powerful tool for probing the electronic structure of these complexes in solution.[6] Researchers observed that the absorption spectra of copper(II) chloride solutions changed dramatically with increasing chloride concentration, indicating the formation of different species.[7] The appearance of intense bands in the near-UV and visible regions were correctly attributed to ligand-to-metal charge transfer (LMCT) and d-d transitions, respectively, within the newly formed chlorocuprate complexes. These early spectroscopic studies, while not providing precise bond angles, offered compelling evidence for the existence of discrete [CuCl₄]²⁻ anions and laid the groundwork for more sophisticated analyses.

The Magnetic Revolution: Electron Paramagnetic Resonance (EPR)

A watershed moment in the characterization of copper(II) compounds came in 1944 when the Soviet physicist Yevgeny Zavoisky conducted the first successful electron paramagnetic resonance (EPR) experiments.[8][9] Significantly, one of the very first samples he studied was copper(II) chloride dihydrate (CuCl₂·2H₂O).[8][9] This pioneering work opened a new window into the world of paramagnetic species, allowing scientists to directly probe the magnetic environment of the unpaired electron in the Cu(II) ion.

The anisotropy of the EPR signal provided direct evidence for a non-spherical distribution of the electron spin, which in turn gave crucial clues about the geometry of the complex. The ability to measure distinct g-values (g|| and g⊥) in frozen solutions and solid samples allowed researchers to infer the ground electronic state and, by extension, the coordination geometry of the copper center.

The Definitive Answer: X-ray Crystallography

While spectroscopic methods provided invaluable insights, the unambiguous determination of the solid-state structure of tetrachlorocuprate(II) compounds awaited the application of single-crystal X-ray diffraction. This technique, which had been developing since the early 20th century, came into its own for complex inorganic compounds in the mid-20th century.

These crystallographic studies revealed a fascinating structural diversity for the [CuCl₄]²⁻ anion. Depending on the nature of the counter-ion, the anion can adopt a range of geometries from square planar to distorted tetrahedral. This structural plasticity is a direct consequence of the Jahn-Teller effect, which dictates that a non-linear molecule with a degenerate electronic ground state will distort to remove this degeneracy. For the d⁹ Cu(II) ion in a tetrahedral field, the t₂ orbitals are triply degenerate, leading to a Jahn-Teller distortion. Similarly, in a perfect square planar geometry, the e_g orbitals are degenerate. The interplay between the electronic stabilization afforded by the Jahn-Teller distortion and the steric and packing forces imposed by the crystal lattice and the counter-ion dictates the final observed geometry.

The extensive work of R.D. Willett and his research group, beginning in the 1970s, was instrumental in systematically characterizing the structures of a wide variety of tetrachlorocuprate(II) salts.[1][10][11] Their work established the crucial role of the counter-ion in influencing the geometry of the [CuCl₄]²⁻ anion, a concept that remains central to the design of functional materials based on these complexes.

A Tale of Two Colors: The Intriguing Thermochromism of Tetrachlorocuprate(II) Salts

One of the most visually striking and scientifically significant properties of many tetrachlorocuprate(II) compounds is their thermochromism – the reversible change in color with temperature. This phenomenon is a direct manifestation of the subtle interplay between structure and electronic properties.

Typically, at lower temperatures, many tetrachlorocuprate(II) salts are green, corresponding to a distorted square planar geometry. Upon heating, they often turn yellow, which is characteristic of a distorted tetrahedral geometry. This color change is a result of the shift in the d-d transition energies as the coordination environment around the copper(II) ion changes. The structural transformation is often a subtle phase transition in the solid state, driven by changes in the hydrogen bonding network between the cation and the [CuCl₄]²⁻ anion. Willett's group extensively studied this phenomenon, correlating the observed color changes with detailed structural and spectroscopic data.[1][11]

This thermochromic behavior is not merely a chemical curiosity; it provides a powerful visual probe into the energetics of coordination bond rearrangement and has inspired the development of thermochromic materials for various applications.

Experimental Protocols in a Historical Context

The synthesis and characterization of tetrachlorocuprate(II) compounds have evolved from simple crystallizations to highly controlled procedures. The following protocols are representative of the methods that have been historically and are currently used, reflecting the progression of experimental chemistry.

Protocol 1: Classical Synthesis of an Alkali Metal Tetrachlorocuprate(II) Salt

This method is analogous to the likely early, albeit undocumented, syntheses of these compounds.

Objective: To synthesize a crystalline sample of a tetrachlorocuprate(II) salt, for example, potassium tetrachlorocuprate(II) (K₂CuCl₄).

Causality of Experimental Choices:

-

Use of Concentrated HCl: The high concentration of chloride ions is essential to drive the equilibrium towards the formation of the [CuCl₄]²⁻ complex, overcoming the stability of the aquated copper(II) ions.

-

Stoichiometric Ratio: The use of a 2:1 molar ratio of KCl to CuCl₂ ensures the formation of the desired salt with the correct stoichiometry.

-

Slow Evaporation: Allowing the solvent to evaporate slowly promotes the growth of well-formed crystals suitable for analysis.

Methodology:

-

Dissolve copper(II) chloride dihydrate (CuCl₂·2H₂O) in a minimal amount of concentrated hydrochloric acid.

-

In a separate beaker, dissolve a stoichiometric amount of potassium chloride (KCl) in a minimal amount of distilled water. For K₂CuCl₄, a 2:1 molar ratio of KCl to CuCl₂ is required.

-

Combine the two solutions and stir. The solution should turn a distinct green or yellow-green.

-

Gently heat the solution to reduce its volume by about half.

-

Cover the beaker with a watch glass or parafilm with a few small holes and allow it to stand undisturbed at room temperature for several days.

-

Crystals of K₂CuCl₄ will form as the solvent slowly evaporates.

-

Collect the crystals by filtration, wash with a small amount of cold ethanol, and allow to air dry.

Protocol 2: Synthesis with Organic Cations

The use of larger organic cations, such as tetraalkylammonium or pyridinium salts, became prevalent as researchers like R.D. Willett sought to systematically study the influence of the cation on the structure and properties of the [CuCl₄]²⁻ anion.

Objective: To synthesize a tetrachlorocuprate(II) salt with a bulky organic cation, for example, bis(tetraethylammonium) tetrachlorocuprate(II) ([(C₂H₅)₄N]₂[CuCl₄]).

Causality of Experimental Choices:

-

Organic Solvent: The use of ethanol or isopropanol is necessary to dissolve the organic ammonium salt.

-

Inert Atmosphere (Optional but good practice): While not strictly necessary for Cu(II) complexes, working under an inert atmosphere can prevent the oxidation of some organic cations or solvents, especially during heating.

-

Control of Crystallization: The choice of solvent and the rate of cooling or evaporation can be used to control the crystal size and quality.

Methodology:

-

Dissolve copper(II) chloride (anhydrous or dihydrate) in a minimal amount of absolute ethanol.

-

In a separate flask, dissolve a stoichiometric amount (2:1 molar ratio) of tetraethylammonium chloride ([(C₂H₅)₄N]Cl) in absolute ethanol.

-

Combine the two solutions with stirring. A color change to yellow or orange is typically observed.

-

The product may precipitate immediately. If not, the solution can be gently warmed to ensure complete reaction and then allowed to cool slowly to room temperature.

-

If crystals do not form upon cooling, the volume of the solvent can be reduced by rotary evaporation or by allowing slow evaporation in a fume hood.

-

Collect the crystalline product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.[12][13]

Data Presentation

The structural diversity of the [CuCl₄]²⁻ anion is best illustrated by comparing the geometries of salts with different counter-ions.

| Compound | Counter-ion | Geometry of [CuCl₄]²⁻ | Color |

| (NH₄)₂[CuCl₄] | Ammonium | Distorted Tetrahedral | Yellow |

| Cs₂[CuCl₄] | Cesium | Distorted Tetrahedral | Yellow |

| [(CH₃)₄N]₂[CuCl₄] | Tetramethylammonium | Distorted Tetrahedral | Yellow |

| [(C₂H₅)NH₃]₂[CuCl₄] | Ethylammonium | Square Planar | Green |

| [(n-C₃H₇)NH₃]₂[CuCl₄] | n-Propylammonium | Square Planar | Green |

This table is a representative summary and the exact geometry and color can be influenced by polymorphism and hydration state.

Visualizations

Timeline of Key Discoveries

Caption: A timeline highlighting the major milestones in the understanding of tetrachlorocuprate(II) compounds.

Structural Dichotomy of the [CuCl₄]²⁻ Anion

Caption: The influence of the counter-ion and temperature on the geometry of the [CuCl₄]²⁻ anion.

Conclusion: A Continuing Legacy

The historical journey of tetrachlorocuprate(II) compounds is a microcosm of the evolution of inorganic chemistry itself. From simple colorimetric observations to sophisticated spectroscopic and crystallographic analyses, the study of these seemingly simple anions has consistently pushed the boundaries of our understanding of chemical bonding, structure, and reactivity. For the modern researcher, this history is not just a collection of facts but a testament to the power of observation, the importance of developing new analytical tools, and the enduring intellectual appeal of understanding the relationship between the microscopic world of molecules and the macroscopic properties we observe. The legacy of the tetrachlorocuprate(II) anion continues to inspire new research in areas as diverse as molecular magnetism, catalysis, and the design of novel functional materials.

References

-

Coordination Compounds. (n.d.). In NCERT. Retrieved from [Link]

- Willett, R. D. (1995). 2,2'-Iminodipyridinium Tetrachlorocuprate(II).

-

Yevgeny Zavoisky. (n.d.). In Wikipedia. Retrieved from [Link]

-

Copper(II) chloride. (n.d.). In Wikipedia. Retrieved from [Link]

- Winter, A., Zabel, A., & Strauch, P. (2012). Tetrachloridocuprates(II)—Synthesis and Electron Paramagnetic Resonance (EPR) Spectroscopy. International journal of molecular sciences, 13(2), 1612–1629.

-

Pauling, L. (n.d.). In Wikipedia. Retrieved from [Link]

- Pauling, L. (n.d.). Lecture 4: Visualizing Crystal Structures; Pauling's Rules. In [Source not provided].

- Willett, R. D., Haugen, J. A., Lebsack, J., & Morrey, J. (1973). Thermochromism in copper(II) chlorides. Coordination geometry changes in tetrachlorocuprate(2-)anions. Inorganic Chemistry, 12(12), 2919-2921.

-

Understanding CuCl₂: The Multifaceted Copper Chloride. (2024, January 16). In Oreate AI Blog. Retrieved from [Link]

- Winter, A., Zabel, A., & Strauch, P. (2012). Tetrachloridocuprates(II)—Synthesis and Electron Paramagnetic Resonance (EPR) Spectroscopy. International Journal of Molecular Sciences, 13(12), 1612-1629.

-

Pauling, L. (n.d.). In Wikipedia. Retrieved from [Link]

-

Alfred Werner. (n.d.). In Wikipedia. Retrieved from [Link]

-

History. (2023, January 8). In Chemistry LibreTexts. Retrieved from [Link]

- Werner, A. (1913). Nobel Lecture: On the Constitution and Configuration of Higher-Order Compounds. NobelPrize.org.

- Bloomquist, D. R., Willett, R. D., & Dodgen, H. W. (1981). Thermochromism in copper(II) halide salts. 2. Bis(isopropylammonium) tetrachlorocuprate(II). Journal of the American Chemical Society, 103(10), 2610–2615.

-

Ultraviolet–visible spectroscopy. (n.d.). In Wikipedia. Retrieved from [Link]

-

Willett, R. L. (n.d.). Biography. In Nokia Bell Labs. Retrieved from [Link]

-

Pauling's Vitamin C Crusade. (2023, June 5). In Science History Institute. Retrieved from [Link]

- Dickinson, R. G., & Pauling, L. (1923). The Crystal Structure of Molybdenite. Journal of the American Chemical Society, 45(6), 1466-1471.

- Larsen, K. P., Olin, Å., Borgan, A., & Powell, D. L. (1974). The Crystal Structure of Anilinium Tetrachlorocuprate(II). Acta Chemica Scandinavica, 28a, 82-86.

-

Evolution of UV-Vis Spectrophotometers. (2011, July 12). In Lab Manager. Retrieved from [Link]

- Holland, J. M., McMillin, D. R. (2001). Three-Coordinate Cu(II) Complexes: Structural Models of Trigonal-Planar Type 1 Copper Protein Active Sites. Journal of the American Chemical Society, 123(13), 2913-2914.

-

Werner Complexes. (n.d.). In The Department of Chemistry, UWI, Mona, Jamaica. Retrieved from [Link]

-

Quantitative Analysis of Transition Metal Salts by UV/Vis Spectroscopy. (2022, September 6). In CUNY Academic Works. Retrieved from [Link]

- Keglevich, G., Szekrényi, A., Mátravölgyi, B., & Sipos, M. (2014). Synthesis and Conformational Analysis of Tetrahydroisoquinoline‐Fused 1,3,2‐Oxazaphospholidines and 1,2,3‐Oxathiazolidines. European Journal of Organic Chemistry, 2014(20), 4249-4257.

Sources

- 1. Werner Complexes [wwwchem.uwimona.edu.jm]

- 2. Alfred Werner - Wikipedia [en.wikipedia.org]

- 3. ncert.nic.in [ncert.nic.in]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. nobelprize.org [nobelprize.org]

- 6. Evolution of UV-Vis Spectrophotometers | Lab Manager [labmanager.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Ultraviolet–visible spectroscopy - Wikipedia [en.wikipedia.org]

- 10. Robert Willett | Nokia.com [nokia.com]

- 11. reddit.com [reddit.com]

- 12. researchgate.net [researchgate.net]

- 13. Tetrachloridocuprates(II)—Synthesis and Electron Paramagnetic Resonance (EPR) Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Ammonium Tetrachlorocuprate(II) Dihydrate in Undergraduate Chemistry Laboratories

Introduction: A Versatile Complex for Foundational Chemical Education

Ammonium tetrachlorocuprate(II) dihydrate, (NH₄)₂[CuCl₄]·2H₂O, is a vibrant blue-green crystalline solid that serves as an exceptional teaching tool in the undergraduate chemistry curriculum.[1] Its straightforward synthesis, striking visual properties, and involvement in fundamental chemical principles make it an ideal subject for a variety of laboratory experiments.[2] This guide provides detailed protocols and pedagogical insights for three key applications of this complex in the undergraduate setting: its synthesis and characterization, the exploration of its thermochromic properties, and the determination of its stoichiometry. These experiments are designed to reinforce core concepts in inorganic chemistry, stoichiometry, and analytical techniques.

The selection of ammonium tetrachlorocuprate(II) dihydrate for these applications is deliberate. The synthesis from common laboratory reagents, copper(II) chloride and ammonium chloride, is a practical introduction to coordination chemistry. The compound's thermochromism, a reversible color change upon heating, offers a visually engaging demonstration of the relationship between temperature, coordination geometry, and electronic structure.[3][4] Furthermore, the complex provides a tangible subject for students to apply and hone their skills in quantitative analysis to verify its empirical formula.

I. Synthesis and Characterization of Ammonium Tetrachlorocuprate(II) Dihydrate

This experiment introduces students to the synthesis of a coordination compound and foundational characterization techniques. The synthesis involves the reaction of aqueous solutions of copper(II) chloride and ammonium chloride, from which the less soluble ammonium tetrachlorocuprate(II) dihydrate precipitates upon cooling.[5]

Scientific Principles:

The formation of the tetrachlorocuprate(II) anion, [CuCl₄]²⁻, is a ligand substitution reaction where the chloride ions displace the water molecules coordinated to the copper(II) ion in aqueous solution. The equilibrium for this reaction is influenced by the concentration of the chloride ions. By using a saturated solution of ammonium chloride, the equilibrium is shifted towards the formation of the tetrachlorocuprate(II) complex. The dihydrate form crystallizes from the aqueous solution.

Experimental Workflow: Synthesis

Caption: Workflow for observing the thermochromism of ammonium tetrachlorocuprate(II) dihydrate.

Detailed Protocol: Thermochromism Demonstration

-

Sample Preparation:

-

Place a small spatula-tip amount of the synthesized ammonium tetrachlorocuprate(II) dihydrate into a dry test tube.

-

-

Heating:

-

Prepare a hot water bath by heating water in a beaker to approximately 80-90 °C.

-

Carefully immerse the lower portion of the test tube containing the sample into the hot water bath.

-

-

Observation of Color Change:

-

Observe the crystals as they are heated. A distinct color change from blue-green to a bright yellow should occur. [6]

-

-

Reversibility:

-

Remove the test tube from the hot water bath and place it in a test tube rack to cool to room temperature.

-

Observe that the color of the crystals reverts to the original blue-green, demonstrating the reversible nature of the thermochromic effect.

-

III. Stoichiometric Analysis of the Copper Complex

This experiment allows students to apply quantitative analytical techniques to determine the mass percent of copper in the synthesized ammonium tetrachlorocuprate(II) dihydrate. This can be achieved through various methods, including complexometric titration with EDTA or gravimetric analysis. The protocol below details a complexometric titration, which is a common and precise method for determining the concentration of metal ions in solution. [7]

Scientific Principles:

Ethylenediaminetetraacetic acid (EDTA) is a hexadentate ligand that forms very stable, 1:1 stoichiometric complexes with most metal ions, including copper(II). [7]In a complexometric titration, a solution of the copper complex of unknown concentration is titrated with a standardized solution of EDTA. A metal ion indicator, which changes color when it is free versus when it is complexed with the metal ion, is used to determine the endpoint of the titration. At the endpoint, all the copper(II) ions have been complexed by the EDTA, and the indicator changes color.

Experimental Workflow: Stoichiometric Analysis by Titration

Caption: Workflow for the stoichiometric analysis of copper in the complex by EDTA titration.

Detailed Protocol: Complexometric Titration

-

Preparation of Solutions:

-

Standardized EDTA Solution (0.02 M): Prepare a standardized solution of disodium EDTA.

-

Ammonia-Ammonium Chloride Buffer (pH 10): Prepare a buffer solution to maintain the pH of the titration mixture.

-

Murexide Indicator: Prepare a murexide indicator solution.

-

-

Sample Preparation:

-

Accurately weigh, by difference, approximately 0.2 g of the synthesized ammonium tetrachlorocuprate(II) dihydrate into a 250 mL Erlenmeyer flask.

-

Dissolve the sample in approximately 50 mL of deionized water.

-

-

Titration Procedure:

-

Add 10 mL of the pH 10 ammonia-ammonium chloride buffer to the flask.

-

Add a small amount of murexide indicator to the solution. The solution should turn a yellow or olive-green color.

-

Titrate the solution with the standardized 0.02 M EDTA solution. The color will transition to a deep blue or purple at the endpoint. [7] * Record the volume of EDTA solution required to reach the endpoint.

-

Repeat the titration with two additional samples for precision.

-

-

Calculations:

-

Calculate the moles of EDTA used in the titration (Moles = Molarity × Volume).

-

Since the stoichiometry of the Cu²⁺-EDTA complex is 1:1, the moles of EDTA are equal to the moles of Cu²⁺ in the sample.

-

Calculate the mass of copper in the sample (Mass = Moles × Molar Mass of Cu).

-

Calculate the mass percent of copper in the synthesized complex (Mass % = (Mass of Cu / Mass of Sample) × 100).

-

Compare the experimental mass percent of copper to the theoretical value calculated from the formula (NH₄)₂[CuCl₄]·2H₂O.

-

Quantitative Data Summary

| Parameter | Symbol | Value | Source |

| Molar Mass of (NH₄)₂[CuCl₄]·2H₂O | M | 277.47 g/mol | |

| Molar Mass of Copper | MCu | 63.55 g/mol | Standard Atomic Weights |

| Theoretical Mass % of Copper | %Cu | 22.90% | Calculated |

| Melting Point | Tm | ~110 °C |

Safety and Hazard Management

A thorough understanding and implementation of safety protocols are paramount for all laboratory work. The following table summarizes the hazards associated with the primary chemicals used in these experiments.

| Chemical | Formula | Hazards | Personal Protective Equipment (PPE) & Handling Precautions |